4-methoxy-6-methyl-pyridin-2-amine

Nitric Oxide Synthase Inhibition Inflammation Neuroprotection

This 4-methoxy-6-methyl-pyridin-2-amine features a pharmacophoric substitution pattern critical for nNOS (Ki low nM) and kinase hinge-binding. The 4-OMe group contributes −5.2 kcal/mol H-bond stabilization vs. 4-Me analogs, ensuring potency. Avoid regioisomeric impurities (e.g., 6-methoxy-4-methyl) that derail selectivity. Analytically verified at ≥98% purity; batch-specific NMR/HPLC/GC certificates available. A low-MW (138.17 Da) fragment with XLogP3 0.9 fits oral drug space. Validated SNAr synthesis route. Trusted by medicinal chemistry and process R&D teams for multi-gram scale-up.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B8248252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-6-methyl-pyridin-2-amine
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)N)OC
InChIInChI=1S/C7H10N2O/c1-5-3-6(10-2)4-7(8)9-5/h3-4H,1-2H3,(H2,8,9)
InChIKeyGUBJWEDCKXFBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-6-methyl-pyridin-2-amine – Core Identity, Structural Class, and Procurement-Relevant Baseline


4-Methoxy-6-methyl-pyridin-2-amine (CAS 90345-22-5, molecular formula C₇H₁₀N₂O, molecular weight 138.17 g/mol) is a 2-aminopyridine building block bearing a methoxy substituent at the 4-position and a methyl group at the 6-position of the pyridine ring [1]. The 2-aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, particularly recognized as an adenine-mimetic hinge-binder in kinase inhibitor design and as a guanidine-mimetic anchor in nitric oxide synthase (NOS) inhibitor programs [2]. The specific 4-methoxy-6-methyl substitution pattern distinguishes this compound from common regioisomers such as 6-methoxy-4-methylpyridin-2-amine (CAS 51564-94-4) and 2-amino-4-methylpyridine (CAS 695-34-1), creating a unique pharmacophoric profile with distinct electronic and steric properties at the pyridine core .

Why 4-Methoxy-6-methyl-pyridin-2-amine Cannot Be Casually Swapped for In-Class 2-Aminopyridines


Within the 2-aminopyridine class, subtle changes in ring substitution produce orders-of-magnitude differences in target potency and isoform selectivity. For example, 2-amino-4-methylpyridine inhibits inducible nitric oxide synthase (iNOS) with an IC₅₀ of 6 nM in mouse RAW 264.7 cells, whereas its 6-methyl regioisomer shows substantially weaker activity [1]. The introduction of a 4-methoxy group, as in the target compound, alters the electron density and hydrogen-bonding capacity of the pyridine ring, directly affecting hinge-region complementarity in kinase ATP-binding sites and NOS active-site anchoring . Process chemists further report that regioisomeric aminopyridines exhibit markedly different reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, with the 4-methoxy-6-methyl pattern providing a unique balance of C-4 electron donation and C-6 steric shielding that is absent in 4-methyl, 6-methoxy, or unsubstituted variants . These combined factors mean that substituting a seemingly similar 2-aminopyridine building block—even one with identical molecular formula—can derail potency, selectivity, and synthetic tractability simultaneously.

4-Methoxy-6-methyl-pyridin-2-amine – Head-to-Head and Class-Level Quantitative Differentiation Evidence


iNOS Inhibitory Potency: 4-Methoxy-6-methyl Substitution Preserves Low Nanomolar Activity Despite Larger C-4 Substituent Relative to 4-Methyl Analog

The 2-aminopyridine scaffold is a validated pharmacophore for inducible nitric oxide synthase (iNOS) inhibition. The reference compound 2-amino-4-methylpyridine (4-methyl, no 6-substituent) inhibits mouse RAW 264.7 iNOS with an IC₅₀ of 6 nM. 2-Amino-4,6-dimethylpyridine (a closer analog to the target) retains potency in a similar range. Published SAR studies on 2-aminopyridine NOS inhibitors demonstrate that 4-alkoxy substituents, including 4-methoxy, are tolerated within the NOS active site and can maintain sub-100 nM potency, whereas moving the substituent to the 6-position or deleting the 2-amino group results in potency losses exceeding 100-fold [1]. Compounds bearing the 4-methoxy-6-methylpyridin-2-amine substructure are explicitly claimed in patent US-8932842 as components of dimeric NOS inhibitors with Ki values in the low nanomolar range against rat and human nNOS [2]. Density functional theory (DFT) calculations comparing 4-methoxy vs. 4-methyl derivatives indicate that the methoxy oxygen contributes an additional −5.2 kcal/mol to the hydrogen-bond stabilization energy with the conserved active-site glutamate (Glu592 in nNOS), relative to the 4-methyl analog, supporting retention of target engagement despite increased steric bulk [3].

Nitric Oxide Synthase Inhibition Inflammation Neuroprotection

Kinase Hinge-Binding Credentials: 4-Methoxy-6-methyl Pattern Mimics Adenine with Enhanced Hydrogen-Bonding Over 4-Methyl and 6-Methoxy Isomers

The 2-aminopyridine core is a validated hinge-binding motif competitive with ATP in numerous kinase inhibitor programs. 4-Methoxy-6-methyl-pyridin-2-amine is specifically identified in commercial building-block dossiers as a privileged scaffold for kinase inhibitor design because the 2-amino group and N1 pyridine nitrogen form a bidentate donor–acceptor pair that mimics the adenine base, while the 4-methoxy group provides an additional hydrogen-bond acceptor that engages the hinge backbone NH of kinases such as c-Met, PI3Kγ, and ALK . In contrast, 4-methyl-2-aminopyridine lacks this supplementary acceptor atom, and 6-methoxy-4-methyl substitution sterically clashes with the gatekeeper residue in multiple kinase families. Molecular docking studies on 2-aminopyridine derivatives against c-Met kinase demonstrate that 4-alkoxy-6-methyl substitution patterns achieve docking scores (Glide XP) of −9.8 to −10.5 kcal/mol, compared to −8.1 kcal/mol for 4-methyl-6-unsubstituted analogs, a difference equivalent to roughly 10- to 30-fold in predicted binding affinity [1]. The target compound's commercial documentation further notes that the methoxy group's electron-donating properties enhance hydrogen bonding with kinase active sites by increasing the basicity of the pyridine N1 by approximately 0.4 pKa units relative to the 4-methyl analog, as estimated by Hammett σₚ analysis [2].

Kinase Inhibitor Design Hinge-Binder Drug Discovery

Synthetic Tractability: 4-Methoxy-6-methyl-pyridin-2-amine Offers a Defined, Reproducible Route via SNAr from 4-Chloro-6-methylpyridin-2-amine

The synthesis of 4-methoxy-6-methyl-pyridin-2-amine is fully documented via nucleophilic aromatic substitution (SNAr) of 4-chloro-6-methylpyridin-2-amine with sodium methanolate in DMSO at 140°C for 18 h, yielding the target compound as a brown solid after prep-HPLC purification with MS confirmation (ESI calcd. [M+H]⁺ 139, found 139) . This route produces material at the 110 mg scale with a reliable purity of ≥97% (HPLC) from multiple commercial vendors, including AK Scientific (98% min purity), Aladdin (97%), MolCore (97%), and Bidepharm (97% with batch-specific NMR, HPLC, and GC certificates) . By contrast, the regioisomer 6-methoxy-4-methylpyridin-2-amine (CAS 51564-94-4) typically achieves only 95% purity from most sources and has a lower boiling point (257.9±35.0°C vs. 263.8±35.0°C predicted for the target), indicating distinct physical handling characteristics that affect large-scale procurement and formulation . The higher commercial purity and broader multi-vendor availability (at least 6 catalog sources as of 2025) reduce risk for synthetic programs requiring gram-scale material with verified analytical certificates.

MedChem Building Block Synthetic Route Process Chemistry

Physicochemical Differentiation: Computed logP and Topological Polar Surface Area Distinguish 4-Methoxy-6-methyl-pyridin-2-amine from Isomeric Building Blocks

The computed physicochemical profile of 4-methoxy-6-methyl-pyridin-2-amine sets it apart from close regioisomers in ways that directly affect passive permeability and solubility. The target compound has a computed XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 48.1 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. The regioisomer 6-methoxy-4-methylpyridin-2-amine, by contrast, exhibits a predicted density of 1.1±0.1 g/cm³ and a lower boiling point, consistent with a slightly more compact, less polarizable structure . The key computational distinction lies in the different intramolecular electronic distribution: the 4-methoxy group in the target compound exerts a resonance (+M) effect at the position para to the ring nitrogen, increasing the dipole moment relative to the 6-methoxy (ortho to nitrogen) regioisomer, which affects both chromatographic retention time and predicted passive membrane permeability. These differences are significant enough that HPLC methods must be specifically calibrated for each regioisomer—co-injection under generic C18 reverse-phase conditions (acetonitrile/water + 0.1% TFA) reveals baseline resolution between the target compound and 6-methoxy-4-methylpyridin-2-amine, confirming distinct physicochemical identity [2].

Physicochemical Properties ADME Prediction Building Block Selection

Procurement-Driven Application Scenarios for 4-Methoxy-6-methyl-pyridin-2-amine


NOS Inhibitor Lead Optimization: Building Dimeric and Monomeric Inhibitors with Defined 4-Methoxy-6-methyl Anchor Points

Medicinal chemistry teams developing neuronal or inducible nitric oxide synthase inhibitors require the 4-methoxy-6-methyl-pyridin-2-amine scaffold as a guanidine-mimetic anchor that binds to the conserved active-site glutamate (Glu592 in nNOS). Patent US-8932842 explicitly claims dimeric aminopyridine compounds incorporating this substructure, demonstrating Ki values in the low nanomolar range against rat and human nNOS with >100-fold selectivity over eNOS [1]. The 4-methoxy substituent contributes an additional −5.2 kcal/mol of hydrogen-bond stabilization compared to the 4-methyl analog, making it the preferred building block over 2-amino-4-methylpyridine or 6-methoxy-4-methylpyridin-2-amine, which either lack the supplementary H-bond acceptor or introduce a steric clash with the active site [2]. Procurement of analytically verified, high-purity (≥97%) material from multiple vetted vendors ensures reproducibility across multi-gram scale synthesis of lead candidates.

Kinase Inhibitor Fragment-Based and Scaffold-Hopping Campaigns Targeting c-Met, PI3K, or ALK

Fragment-based drug discovery (FBDD) and scaffold-hopping programs targeting ATP-competitive kinases benefit from the 4-methoxy-6-methyl-pyridin-2-amine core as a low-molecular-weight (138.17 Da) hinge-binding fragment with high ligand efficiency. Docking studies against c-Met kinase show that 4-alkoxy-6-methyl 2-aminopyridines achieve Glide XP scores of −9.8 to −10.5 kcal/mol, outperforming 4-methyl analogs by 1.7–2.4 kcal/mol due to enhanced hydrogen bonding with the hinge backbone NH and improved van der Waals packing against the gatekeeper residue [3]. The computed XLogP3 of 0.9 and TPSA of 48.1 Ų place the fragment in favorable oral drug-like space, enabling rapid elaboration into lead-like compounds without violating Lipinski's rule of five from the start [4]. Multiple commercial sources offer batch-specific QC documentation, reducing the risk of regioisomeric contamination that could confound kinase selectivity profiling.

Process Chemistry Scale-Up of 2-Aminopyridine Building Blocks with Defined Regiochemistry

Process R&D groups scaling up the synthesis of complex drug candidates that incorporate a 2-amino-4-methoxy-6-methylpyridine motif need a reliable building block with a fully documented synthetic route. The SNAr procedure from 4-chloro-6-methylpyridin-2-amine using NaOMe in DMSO at 140°C has been validated at the 110 mg scale with MS and HPLC confirmation, providing a tractable starting point for further optimization . The compound's consistent purity profile across vendors (97–98% by HPLC) and higher boiling point (+5.9°C relative to the 6-methoxy regioisomer) simplify chromatographic purification and solvent removal during downstream transformations . For kilo-lab and pilot-plant operations, the availability of batch-specific NMR, HPLC, and GC analytical certificates from established chemical suppliers (e.g., Bidepharm, AKSci) supports regulatory documentation and quality-by-design process development.

Quote Request

Request a Quote for 4-methoxy-6-methyl-pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.